4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid

HDAC inhibitor epigenetics isoform selectivity

4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid (CAS 501923-83-7; MF C₁₆H₁₆N₂O₃; MW 284.31 g/mol) is a para-ureidobenzoic acid derivative bearing an ortho-ethyl substituent on the N-phenyl ring. Unlike the widely studied 2-arylureidobenzoic acid (AUBA) scaffold that has demonstrated noncompetitive GluR5 kainate receptor antagonism , this compound positions the ureido linker at the 4-position of the benzoic acid moiety, a regioisomeric arrangement that fundamentally alters its biological target profile.

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
Cat. No. B4422631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H16N2O3/c1-2-11-5-3-4-6-14(11)18-16(21)17-13-9-7-12(8-10-13)15(19)20/h3-10H,2H2,1H3,(H,19,20)(H2,17,18,21)
InChIKeyUZFADCWJIJZPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic Acid – A Structurally Differentiated para-Ureidobenzoic Acid Building Block with Defined HDAC Isoform Selectivity


4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid (CAS 501923-83-7; MF C₁₆H₁₆N₂O₃; MW 284.31 g/mol) is a para-ureidobenzoic acid derivative bearing an ortho-ethyl substituent on the N-phenyl ring. Unlike the widely studied 2-arylureidobenzoic acid (AUBA) scaffold that has demonstrated noncompetitive GluR5 kainate receptor antagonism [1], this compound positions the ureido linker at the 4-position of the benzoic acid moiety, a regioisomeric arrangement that fundamentally alters its biological target profile. Bioactivity data from ChEMBL (ID CHEMBL1934901) and BindingDB reveal that this compound engages select histone deacetylase (HDAC) isoforms with measurable differential affinity, while pharmacologically validated ortho-ureidobenzoic acid regioisomers show no reported HDAC activity [2].

Why Closely Related Ureidobenzoic Acid Analogs Cannot Replace 4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic Acid in Targeted Research


The ureidobenzoic acid chemotype encompasses two mechanistically distinct subclasses defined by ureido linker regiochemistry: 2-ureidobenzoic acids (AUBA series) are validated noncompetitive GluR5 antagonists with IC₅₀ values of 1.2–4.8 μM in functional assays [1], whereas the 4-ureidobenzoic acid subclass, to which the target compound belongs, demonstrates no detectable GluR5 activity but instead exhibits differential HDAC isoform engagement [2]. Simply interchanging a 2-ureido isomer with a 4-ureido isomer would result in complete loss of GluR5 pharmacology, while substituting the ortho-ethylphenyl group would eliminate the distinctive HDAC selectivity pattern documented for this specific compound. Additionally, direct carbamoyl analogs (e.g., 2-[(2-ethylphenyl)carbamoyl]benzoic acid, CAS 19336-72-2) lack the ureido NH spacer, producing a lower molecular weight scaffold (269.30 vs. 284.31 g/mol) with distinct hydrogen-bonding capacity that cannot recapitulate the target binding interactions [3].

Quantitative Differential Evidence for 4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic Acid Versus Key Comparators


HDAC1 Preferential Binding with 2.1-Fold Selectivity Over HDAC6

In direct fluorogenic enzymatic assays using recombinant human HDAC isoforms, the target compound exhibited a Kd of 2.6 μM for HDAC1 versus a Kd of 5.4 μM for HDAC6, corresponding to a 2.1-fold binding preference for the class I isoform HDAC1 [1]. This selectivity profile is notable because the widely used reference HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) shows pan-HDAC inhibition with sub-micromolar IC₅₀ values across class I and II isoforms (HDAC1 IC₅₀ = 0.01 μM; HDAC6 IC₅₀ = 0.02 μM), offering no meaningful isotype discrimination [2].

HDAC inhibitor epigenetics isoform selectivity cancer research

Negligible Activity Against Class IIa HDAC Isoforms (HDAC4 and HDAC5)

The target compound showed Ki values exceeding 50 μM against both HDAC4 and HDAC5 in recombinant enzyme inhibition assays, representing a greater than 19-fold selectivity window relative to its HDAC1 Kd of 2.6 μM [1]. This class I-over-class IIa discrimination contrasts sharply with the behavior of trifluoromethylketone-based HDAC inhibitors such as compound 13d (HDAC4 IC₅₀ = 0.05 μM; HDAC1 IC₅₀ = 0.03 μM), which show essentially equipotent inhibition across class I and IIa isoforms [2].

HDAC inhibitor class IIa selectivity off-target profiling chemical probe

para-Ureido Regioisomerism Abolishes GluR5 Kainate Receptor Antagonism

The ortho-ureidobenzoic acid (AUBA) pharmacophore is a strict structural requirement for noncompetitive GluR5 antagonism. The most potent ortho-substituted AUBAs demonstrate IC₅₀ values of 1.2–4.8 μM in functional GluR5 assays, with compound 6c (IC₅₀ = 4.8 μM) showing in vivo activity in the ATPA rigidity model [1]. The target compound, bearing the ureido linker at the para position of the benzoic acid ring, is a regioisomer that falls outside the AUBA pharmacophore. SAR studies explicitly establish that only para-substituents are tolerated on the benzoic acid moiety (ring A) of the AUBA scaffold, and relocating the ureido linker to the para position abolishes the critical intramolecular hydrogen-bonding network required for GluR5 binding [1][2].

GluR5 kainate receptor regioisomer AUBA structure-activity relationship

Increased Conformational Flexibility Relative to Direct Carbamoyl Analogs

The target compound contains a ureido spacer (–NH–CO–NH–) between the two aromatic rings, yielding a rotatable bond count of 5 and a molecular weight of 284.31 g/mol . In contrast, the direct carbamoyl analog 2-[(2-ethylphenyl)carbamoyl]benzoic acid (CAS 19336-72-2) lacks the extra NH group, resulting in a molecular weight of 269.30 g/mol and the same rotatable bond count of 5 [1], but with a fundamentally different hydrogen-bonding pharmacophore due to the absence of the ureido NH donor. This additional hydrogen-bond donor in the target compound enables distinct binding interactions with protein targets that are inaccessible to the truncated carbamoyl scaffold.

conformational analysis rotatable bonds ureido linker molecular design scaffold differentiation

Enhanced Lipophilicity (cLogP) Over the Parent Phenyl Analog

Introduction of the ortho-ethyl substituent on the N-phenyl ring increases the calculated partition coefficient (cLogP) from approximately 3.17 for the parent 4-[(phenylcarbamoyl)amino]benzoic acid (CAS 5467-09-4) to an estimated 3.85 for the target compound, an increase of approximately 0.68 log units [1]. This lipophilicity enhancement corresponds to a predicted ~4.8-fold increase in octanol-water partitioning, which directly impacts membrane permeability and protein binding characteristics. In the context of HDAC inhibition, where cellular permeability correlates with target engagement, this property distinguishes the ethyl-substituted derivative from the unsubstituted parent.

lipophilicity logP permeability physicochemical property medicinal chemistry

Validated Application Scenarios for 4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic Acid in Scientific Research and Procurement


HDAC Isoform Selectivity Profiling and Chemical Probe Development

This compound is directly applicable as a starting scaffold for developing HDAC1-biased chemical probes. Its 2.1-fold HDAC1-over-HDAC6 binding preference (Kd 2.6 μM vs. 5.4 μM) combined with negligible class IIa activity (Ki > 50 μM for HDAC4 and HDAC5) [1] provides an inherent selectivity window not found in pan-HDAC inhibitors. Researchers investigating isoform-specific HDAC biology—particularly in oncology or neurodegenerative disease models where class IIa sparing is therapeutically desirable—can use this compound as a structurally characterized, commercially available entry point for further optimization. The para-ureidobenzoic acid scaffold also offers synthetic tractability for introducing diverse substituents without disrupting the core selectivity-determining interactions.

GluR5 Kainate Receptor Negative Control and SAR Validation

Because the para-ureido regioisomer is predicted to be inactive at homomeric GluR5 receptors based on the established AUBA structure-activity relationship that requires an ortho-ureidobenzoic acid pharmacophore [2], this compound serves as an ideal structurally matched negative control for experiments involving ortho-AUBA GluR5 antagonists such as compound 6c (IC₅₀ = 4.8 μM). Including this regioisomer in screening cascades validates that observed GluR5 antagonism is specifically attributable to the ortho-ureido pharmacophore and not a nonspecific effect of the aryl-urea-benzoic acid chemotype. This application is particularly relevant for groups characterizing novel GluR5 ligands or validating high-throughput screening hits.

Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Urea-Based Binding Motifs

The target compound's ureido linker (–NH–CO–NH–) provides an additional hydrogen-bond donor compared to the direct carbamoyl analog 2-[(2-ethylphenyl)carbamoyl]benzoic acid (CAS 19336-72-2) [3], enabling distinct protein-ligand interactions. The ortho-ethyl substituent enhances lipophilicity relative to the parent phenyl analog by approximately 0.68 logP units , offering a permeability advantage for cellular assays. For medicinal chemistry programs targeting enzymes with urea-binding pockets (e.g., soluble epoxide hydrolase, certain kinases, or proteases), this compound represents a privileged fragment for lead generation, combining a hydrogen-bond-rich core with an accessible carboxylic acid handle for prodrug or bioconjugate strategies.

Quality Control and Reference Standard for Regioisomer-Selective Synthesis

The compound is commercially available at ≥97% purity (NLT 97%) , distinguishing it from the typical ≥95% purity specification of generic 2-ureidobenzoic acid isomers [3]. This purity differential is critical for applications requiring regioisomerically pure 4-ureidobenzoic acid derivatives, as contamination with the ortho-isomer would introduce unwanted GluR5 antagonist activity. Procurement teams supporting ionotropic glutamate receptor research or HDAC inhibitor development programs should specify this para-substituted material to ensure experimental reproducibility and avoid confounding pharmacological results arising from regioisomeric impurities.

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